molecular formula C21H26N2O3S B11368530 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B11368530
M. Wt: 386.5 g/mol
InChI Key: IOABIGBMHNEYOF-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure It is characterized by the presence of a dibenzo[c,e][1,2]thiazine ring system, which is fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide typically involves multiple steps:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the thiazine ring using ethyl halides in the presence of a strong base.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, often using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the acetamide group: This is typically done through an acylation reaction, where the acetamide group is introduced using acetic anhydride or acetyl chloride.

    N-alkylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.

    Substitution: The acetamide and alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.

    Biological Research: It can be used as a probe to study the interactions of thiazine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The dibenzo[c,e][1,2]thiazine ring system could play a crucial role in binding to the active site of enzymes or receptors, while the acetamide and alkyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide has a unique combination of functional groups that may confer distinct biological and chemical properties. The presence of the 3-methylbutyl group, in particular, could influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C21H26N2O3S/c1-4-16-9-10-19-18(13-16)17-7-5-6-8-20(17)27(25,26)23(19)14-21(24)22-12-11-15(2)3/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,22,24)

InChI Key

IOABIGBMHNEYOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC(C)C

Origin of Product

United States

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